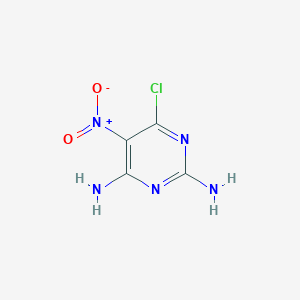

6-Chloro-5-nitropyrimidine-2,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN5O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRPNYCCQLFXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290607 | |

| Record name | 6-chloro-5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-64-2 | |

| Record name | 6036-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6036-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine (B1678525) ring system is a fundamental heterocyclic motif that occupies a position of immense importance in the realm of medicinal chemistry. rsc.orgresearchgate.net As a core component of nucleobases like cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA, granting them inherent biocompatibility and the ability to interact with a wide range of biological targets. rsc.org This intrinsic bio-relevance has made the pyrimidine scaffold a highly sought-after framework in the design of new drugs.

The versatility of the pyrimidine core allows for a broad spectrum of biological activities. nih.gov Numerous clinically approved drugs incorporate this scaffold, demonstrating its therapeutic value across various disease areas, including oncology, virology, and inflammatory conditions. rsc.org The ability of the pyrimidine ring to serve as a bioisostere for other aromatic systems, coupled with its capacity for hydrogen bonding, often leads to improved pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net Consequently, the exploration of novel pyrimidine derivatives continues to be a vibrant and productive area of drug discovery, aimed at addressing unmet medical needs and overcoming drug resistance. rsc.org

A Privileged Intermediate: the Role of 6 Chloro 5 Nitropyrimidine 2,4 Diamine in Heterocyclic Synthesis

6-Chloro-5-nitropyrimidine-2,4-diamine stands out as a particularly valuable starting material for the synthesis of more complex heterocyclic systems. Its utility stems from the presence of multiple reactive sites on the pyrimidine (B1678525) ring: a labile chlorine atom at the 6-position, a nitro group at the 5-position that can be readily reduced to an amino group, and two amino groups at the 2- and 4-positions. This arrangement of functional groups provides a rich platform for a variety of chemical transformations.

The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents. This reactivity is a key feature in the construction of diverse molecular architectures. For instance, derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine have been synthesized by reacting the starting chloropyrimidine with various nucleophiles, such as S-nucleophiles and amines, to displace the chlorine atom. nih.gov

Furthermore, the nitro group at the 5-position can be reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of purine (B94841) analogs. rsc.orgnih.gov The reduction of the nitro group in a 5-nitropyrimidine (B80762) derivative, followed by reaction with a suitable reagent, can lead to the formation of the imidazole (B134444) ring of the purine core. rsc.org This strategy has been employed in the synthesis of various substituted purines, which are themselves an important class of biologically active compounds. rsc.orgnih.gov

The strategic functionalization of this compound and its close analogs has been demonstrated in the synthesis of various heterocyclic compounds, as illustrated in the following table:

| Starting Material Analogue | Reagents and Conditions | Product Class | Reference |

| 2,6-diamino-4-chloropyrimidine | p-chlorophenyldiazonium salt | 5-azoaryl-pyrimidines | nih.gov |

| 4,6-dichloro-5-nitropyrimidine (B16160) | 1. SnCl2; 2. Cyclopentyl amine, triethylamine; 3. Substituted benzaldehyde, p-TSA | 6,8,9-trisubstituted purines | rsc.org |

| 2,4-diamino-6-chloropyrimidine | 1. (S)- or (R)-2,3-isopropylideneglycerol, NaH; 2. N-iodosuccinimide | 2,4-diamino-5-iodo-6-substituted pyrimidines | mdpi.com |

| 2-amino-4,6-dichloro-5-nitropyrimidine | Not specified | Precursor for MGMT inactivators | researchgate.net |

Research Trajectories for 6 Chloro 5 Nitropyrimidine 2,4 Diamine and Its Derivatives

De Novo Synthesis Approaches to the Pyrimidine Core

The construction of the fundamental pyrimidine ring system from acyclic precursors, known as de novo synthesis, is a foundational strategy in heterocyclic chemistry. nih.gov These methods allow for the direct incorporation of desired functionalities onto the core structure.

A direct and effective method for constructing the this compound scaffold involves the cyclization of guanidine (B92328) hydrochloride with a suitable three-carbon component, followed by chlorination and nitration steps. One documented procedure details the reaction of guanidine hydrochloride with ethyl carbamoylacetate in ethanol. chemicalbook.com The reaction mixture is heated, and subsequent treatment with sodium hypochlorite (B82951) (NaClO) for chlorination and a mixture of potassium nitrate (B79036) and acetic anhydride (B1165640) for nitration yields the final product. chemicalbook.com

Table 1: Synthesis of this compound

| Step | Reagents | Solvent | Conditions | Yield | Reference |

| Cyclization | Guanidine hydrochloride, Ethyl carbamoylacetate | Ethanol | pH ~5, 65°C, 12h | - | chemicalbook.com |

| Chlorination | Sodium hypochlorite (NaClO) | Ethanol | 65°C, 2h | - | chemicalbook.com |

| Nitration | Potassium nitrate, Acetic anhydride | - | Ice water bath | 63.5% (overall) | chemicalbook.com |

The synthesis of functionalized aminochloropyrimidines is crucial as they serve as versatile precursors for more complex derivatives. For instance, 2,6-diamino-4-chloropyrimidine can be used to generate other activated pyrimidine systems. biomedpharmajournal.org A relevant example is the preparation of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine. biomedpharmajournal.org This compound is synthesized from the commercially available 2,6-diamino-4-chloropyrimidine by reacting it with a p-chlorophenyldiazonium salt, which is generated in situ from p-chloroaniline, sodium nitrite (B80452) (NaNO₂), and hydrochloric acid (HCl) at 0°C. biomedpharmajournal.org This method, yielding the product in 78% yield, demonstrates how the basic aminochloropyrimidine structure can be readily functionalized at the 5-position, thereby activating the chloro group at the 6-position for subsequent reactions. biomedpharmajournal.org

Chemical Transformations and Derivatization Strategies on the this compound Scaffold

The presence of both a chloro substituent and a nitro-activating group makes this compound an ideal substrate for further chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions.

SNAr reactions are a cornerstone for modifying electron-deficient aromatic and heteroaromatic rings. youtube.com The electron-withdrawing nitro group on the pyrimidine ring significantly facilitates the displacement of leaving groups, such as halogens, by nucleophiles. researchgate.netresearchgate.net

The displacement of leaving groups by amines (aminolysis) is a widely used SNAr reaction on nitro-activated pyrimidines. Research into the reactivity of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has yielded unexpected and synthetically useful results. rsc.orgugr.es While the anticipated reaction was the selective substitution of the chlorine atom, studies showed that under mild conditions, a symmetric 4,6-dialkyl/arylamino-5-nitropyrimidine was the major product. ugr.eschemrxiv.orgchemrxiv.org This indicates that not only the chloro group but also the alkoxy group is displaced by the amine. rsc.orgugr.es

This surprising reactivity suggests that after the initial displacement of the more labile chlorine atom, the resulting 6-alkoxy-4-alkylamine-5-nitropyrimidine undergoes a second substitution, where the alkoxy group is displaced by another molecule of the amine. chemrxiv.org This phenomenon was observed with various primary amines and alkoxy groups, highlighting a general trend. chemrxiv.org In contrast, related pyrimidines lacking the nitro group were found to be unreactive under the same mild conditions, underscoring the critical role of the nitro group in activating the ring for these substitutions. chemrxiv.org The presence of an azo group at position 5 has also been shown to facilitate the nucleophilic displacement of a chloro group at an adjacent position by S-nucleophiles and amines. biomedpharmajournal.org

Table 2: Nucleophilic Aromatic Substitution on Nitro-Activated Pyrimidines

| Substrate | Nucleophile | Product Type | Key Finding | Reference(s) |

| 6-alkoxy-4-chloro-5-nitropyrimidine | Primary amines | Symmetric 4,6-diamino-5-nitropyrimidine | Preferential formation of disubstituted product over monosubstituted, with displacement of both chloro and alkoxy groups. | rsc.org, ugr.es, chemrxiv.org |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Sodium thiophenoxide (NaSPh) | 6-(phenylthio)-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Azo group at C5 activates the C6-chloro group for displacement by S-nucleophiles. | biomedpharmajournal.org |

The regioselectivity of SNAr reactions on polysubstituted pyrimidines is a critical factor in synthetic design. In systems like 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position over the C2 position. stackexchange.com This preference is explained by frontier molecular orbital theory, which indicates that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher on C4, making it more electrophilic. stackexchange.com The intermediate formed during attack at C4 (a Meisenheimer complex) can also be stabilized by more resonance structures. stackexchange.com

In the case of 6-alkoxy-4-chloro-5-nitropyrimidines, the reaction with primary amines leading to disubstituted products is a fascinating example of regioselectivity and sequential reactivity. chemrxiv.org A computational study of this reaction mechanism suggested that the formation of pre-reactive molecular complexes and the stability of the Meisenheimer intermediate play crucial roles. rsc.orgchemrxiv.org The study proposed that the reaction proceeds via sequential substitution, first of the chlorine atom, followed by the displacement of the alkoxy group. chemrxiv.org This contradicts the initial assumption that an alkoxy group would be a poor leaving group compared to chlorine, demonstrating that in these nitro-activated systems, the electronic effects dominate, enabling what might otherwise be considered a difficult transformation. researchgate.net This highlights the ability to control reaction pathways and achieve specific substitution patterns on the pyrimidine core by modulating the electronic nature of the substrate and the reaction conditions.

An exploration of the synthetic routes toward this compound and its analogs reveals a rich field of chemical strategies designed to build and modify the pyrimidine core. These methodologies are crucial for accessing a wide array of polysubstituted pyrimidines, which are significant scaffolds in medicinal chemistry and materials science. The synthetic approaches range from classical sequential substitutions to modern palladium-catalyzed cross-couplings and cutting-edge skeletal editing techniques.

1 Synthetic Methodologies for this compound and Related Pyrimidine Architectures

3 Sequential Substitution Reactions for Polysubstituted Pyrimidines

The synthesis of polysubstituted pyrimidines often relies on the stepwise, or sequential, substitution of leaving groups on a pre-formed pyrimidine ring. Polyhalogenated pyrimidines are common starting materials for this approach, as the halogens can be replaced by various nucleophiles in a controlled manner. researchgate.netchemrxiv.org The reactivity of the leaving groups is influenced by their position on the pyrimidine ring and the electronic nature of other substituents. Electron-withdrawing groups, such as the nitro group found in this compound, significantly activate the ring toward nucleophilic aromatic substitution (SNAr). chemrxiv.org

In a typical sequence involving a di- or tri-chlorinated pyrimidine, the most reactive chlorine atom is substituted first under a specific set of conditions. Subsequently, by altering the reaction conditions or using a different nucleophile, a second or third chlorine atom can be replaced. This regioselectivity allows for the controlled introduction of different functional groups onto the pyrimidine scaffold.

For instance, studies on 6-alkoxy-4-chloro-5-nitropyrimidines have shown that the chlorine atom at the 4-position is readily displaced by primary amines. chemrxiv.org Interestingly, under the same conditions, the alkoxy group at the 6-position can also be subsequently displaced by the amine, leading to a symmetrically disubstituted product. chemrxiv.org This demonstrates that even groups other than halogens can act as leaving groups in sequential SNAr reactions, providing a pathway to complex substitution patterns that might not be accessible through other means. The synthesis of various 5-azoaryl-4-thioalkyl- and 4-benzylhydrazinyl-pyrimidines from 2,6-diamino-4-chloropyrimidine further illustrates the utility of this strategy, where the chlorine at position 4 is selectively replaced by sulfur or nitrogen nucleophiles. biomedpharmajournal.orgresearchgate.net

2 Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to the functionalization of pyrimidine rings.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for synthesizing aryl- and heteroaryl-substituted pyrimidines. researchgate.netcore.ac.uk This reaction involves the palladium-catalyzed coupling of a halopyrimidine with an organoboron reagent, typically an arylboronic acid. researchgate.netmdpi.com The pyrimidine ring is an electron-deficient system, which makes its halogenated derivatives more reactive substrates for cross-coupling compared to analogous benzene (B151609) halides. mdpi.com

The reaction is highly effective for chloro-, bromo-, and iodopyrimidines. For substrates like 6-chloro-2,4-diaminopyrimidine, the chlorine atom can be efficiently coupled with various arylboronic acids to produce 6-aryl-2,4-diaminopyrimidines in high yields. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity. Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) pre-catalysts that are reduced to Pd(0) in situ. researchgate.netmdpi.commdpi.com

A key advantage of the Suzuki reaction is its functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov In cases of dichloropyrimidines, such as 2,4-dichloropyrimidine, regioselective coupling can be achieved. Research has shown that substitution often occurs preferentially at the more reactive C4 position. mdpi.com Microwave irradiation has been employed to accelerate these reactions, leading to efficient and rapid synthesis of C4-substituted pyrimidines. mdpi.com

| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Moderate | researchgate.net |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | mdpi.com |

| 2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 98 | mdpi.com |

| 2,4-dichloropyrimidine | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 81 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 82 | mdpi.com |

3 Reduction of the Nitro Group to Diamines for Further Elaboration

The reduction of the nitro group on the pyrimidine ring to an amino group is a key transformation that opens up avenues for further molecular elaboration. This conversion of a nitro-substituted pyrimidine, such as this compound, into the corresponding pyrimidine-2,4,5-triamine (B1267316) derivative provides a new nucleophilic site (the C5-amino group) for subsequent reactions, like cyclization to form purines or other fused heterocyclic systems.

A wide variety of reagents and methods are available for the reduction of aromatic nitro compounds. wikipedia.orgacs.org The primary challenge in the context of a molecule like this compound is achieving chemoselective reduction of the nitro group without affecting the chloro substituent or the pyrimidine ring itself. researchgate.net

Common methods include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.orgunimi.it Careful selection of catalyst and conditions is necessary to prevent dehalogenation (loss of the chlorine atom). Using a poisoned catalyst, such as a Lindlar catalyst, can sometimes enhance selectivity. researchgate.net

Metal-Acid Reductions: The Béchamp reduction, using iron metal in an acidic medium like acetic or hydrochloric acid, is a classic and cost-effective method. unimi.it Other systems like tin(II) chloride (SnCl₂) in hydrochloric acid are also highly effective. researchgate.net

Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas by using a hydrogen donor molecule, such as hydrazine, ammonium (B1175870) formate, or formic acid, in the presence of a metal catalyst (e.g., Pd/C, Raney Ni). researchgate.netorganic-chemistry.org

Other Reagents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or zinc dust with ammonium chloride offer milder, alternative conditions for nitro reduction. wikipedia.orgresearchgate.net

| Reagent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| H₂ / Pd-C or PtO₂ | H₂ gas, various solvents (EtOH, EtOAc) | Highly efficient, but risk of dehalogenation. | wikipedia.org |

| Fe / HCl or CH₃COOH | Refluxing acidic solution | Cost-effective, classic industrial method. | unimi.it |

| SnCl₂·2H₂O / HCl | Concentrated HCl, often at room temp. or with gentle heating | Common laboratory method, good for sensitive substrates. | researchgate.net |

| Zn / NH₄Cl | Aqueous or alcoholic solution | Mild conditions, can selectively form hydroxylamines or amines. | wikipedia.org |

| HCOONH₄ / Pd-C | Methanol (B129727), reflux | Transfer hydrogenation, avoids H₂ gas. | researchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful for selective reduction in dinitro compounds. | wikipedia.org |

4 Solid-Phase Synthesis Approaches for Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of large collections, or libraries, of related compounds for high-throughput screening in drug discovery. acs.org This approach involves anchoring a starting material to an insoluble polymer resin, performing a series of chemical reactions on the attached molecule, and then cleaving the final product from the support. Pyrimidine scaffolds are well-suited for this methodology. nih.gov

For example, a pyrimidine core like 5-nitro-4,6-dichloropyrimidine can be attached to a solid support. nih.gov The two chloro-substituents and the nitro group then serve as handles for diversification. A library can be constructed by performing sequential reactions, such as nucleophilic substitutions at the chloro positions with a diverse set of amines or alcohols, followed by reduction of the nitro group and subsequent acylation or other modifications. Each reaction sequence can be performed in parallel on separate portions of the resin, leading to a vast number of unique final compounds.

A modern extension of this concept is DNA-Encoded Library (DEL) technology, where each unique chemical structure is tagged with a unique DNA barcode. nih.gov In this method, a pyrimidine scaffold is attached to a DNA oligonucleotide on a solid support. After each chemical diversification step, a corresponding DNA tag is enzymatically ligated to the growing barcode. This creates a library where the chemical history of each molecule is recorded in its DNA tag, allowing for the screening of millions of compounds simultaneously. nih.govacs.org

5 Skeletal Editing of Pyrimidine Rings

While most synthetic strategies focus on modifying the substituents attached to the pyrimidine ring (peripheral editing), a more advanced and transformative approach is skeletal editing. rsc.orgchinesechemsoc.org This strategy involves the direct manipulation of the atoms within the heterocyclic core itself, through reactions that insert, delete, or exchange atoms to convert the pyrimidine ring into a different heterocyclic or carbocyclic system. rsc.orgnih.gov Skeletal editing provides a powerful route to novel molecular architectures that would be difficult to access through traditional de novo synthesis. chinesechemsoc.org

Recent breakthroughs have demonstrated several remarkable skeletal editing transformations of pyrimidines:

Pyrimidine to Pyrazole (B372694) Conversion: A method has been developed to convert pyrimidines into pyrazoles through a formal carbon deletion. nih.govnih.gov This transformation is achieved by first activating the pyrimidine ring via triflylation (reaction with triflic anhydride), followed by a hydrazine-mediated skeletal remodeling. This process proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov

Pyrimidine to Pyridine Conversion: An efficient two-atom swap (C–N to C–C) has been developed for the conversion of pyrimidines into pyridines. chinesechemsoc.orgchinesechemsoc.org Similar to the pyrazole synthesis, the method involves activating the pyrimidine with triflic anhydride (Tf₂O), which then undergoes nucleophilic addition and a Dimroth rearrangement to yield the corresponding pyridine. chinesechemsoc.org This strategy has potential for the late-stage functionalization of bioactive molecules containing a pyrimidine motif. chinesechemsoc.org

These skeletal editing reactions represent a paradigm shift in synthetic chemistry, moving beyond simple functional group interconversion to the fundamental reconstruction of molecular frameworks. They offer a powerful tool for rapidly diversifying core structures and exploring new chemical space. rsc.org

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to elucidate through experimental means alone. For derivatives of this compound, theoretical studies have been instrumental in explaining unexpected reactivity and guiding synthetic strategies.

The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been shown to yield symmetric disubstituted dialkyl/arylamino pyrimidines, rather than the expected monosubstituted product. chemrxiv.org Computational studies were conducted to understand this unexpected outcome, revealing that a Meisenheimer complex likely plays a pivotal role in the reaction mechanism. chemrxiv.orgchemrxiv.org The formation of these complexes is a characteristic feature of nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov In the case of 6-alkoxy-4-chloro-5-nitropyrimidine, the initial substitution of the chlorine atom is followed by a second substitution of the alkoxy group. chemrxiv.org Theoretical analysis suggests that the stability and formation efficiency of the Meisenheimer complex intermediate (MCij) are key factors governing the reaction pathway. chemrxiv.orgnih.gov A computational investigation into the sequential SNAr reactions demonstrated that a specific Meisenheimer complex, labeled MC35, could be central to the mechanism that favors the disubstituted product. chemrxiv.org

Table 1: Selected Products from the Reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with Primary Amines This table showcases examples of the disubstituted pyrimidine products formed, highlighting the reaction's versatility.

| Compound ID | Product Name | Molecular Formula | Calculated M+H | Reference |

| 5a | N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine | C18H18N5O2 | 336.1461 | chemrxiv.org |

| 5d | N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine | C10H18N5O2 | 240.1461 | rsc.org |

| 5j | N4,N6-bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | C18H16N5O2Cl2 | 404.0681 | chemrxiv.org |

| 5k | N4,N6-diethyl 5-nitropyrimidine-4,6-diamine | Not specified | Not specified | chemrxiv.org |

| 5l | N,N'-diisobutyl 5-nitropyrimidine-4,6-diamine | C12H22N5O2 | 268.1774 | chemrxiv.org |

Identification and Role of Pre-Reactive Molecular Complexes

Density Functional Theory (DFT) calculations have been central to unraveling the reaction mechanisms of pyrimidine derivatives. chemrxiv.org For the reaction between 6-alkoxy-4-chloro-5-nitropyrimidine and primary amines, calculations were performed at the M06-2X/6-31G* level of theory, including solvation effects, to model the system accurately. chemrxiv.org These DFT studies were used to compute the Gibbs free energies of activation (ΔG‡) and reaction energies for each step of the proposed pathways. chemrxiv.orgchemrxiv.org By comparing the energetics of the substitution of the chlorine atom versus the alkoxy group, the computational results provided a theoretical explanation for the experimental observation that the dialkylamine disubstituted product is preferentially obtained. chemrxiv.orgchemrxiv.orgrsc.org DFT calculations also help in understanding how the electronic properties of the pyrimidine ring, influenced by the nitro group and the halogen/alkoxy substituents, dictate the reaction's progress. nih.gov

Table 2: Computational Methodologies Employed This table summarizes the theoretical methods used in the mechanistic studies.

| Method | Level of Theory | Purpose | Reference |

| DFT | M06-2X/6-31G | Calculation of reaction energetics (ΔG‡) and pathways. | chemrxiv.org |

| IRC | M06-2X/6-31G | Confirmation of transition state connectivity. | chemrxiv.orgrsc.org |

| Solvation Model | Not specified | To account for solvent effects (dichloromethane). | chemrxiv.org |

Stereochemical and Regiochemical Control in Pyrimidine Derivatization

Controlling the regiochemistry of substitution on a polysubstituted pyrimidine ring is a fundamental challenge in synthetic chemistry. The pyrimidine core, especially when activated by an electron-withdrawing group like a nitro group, presents multiple reactive sites for nucleophilic attack. chemrxiv.orgrsc.org

The unexpected formation of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines from 6-alkoxy-4-chloro-5-nitropyrimidines is a prime example of a challenge in regiochemical control. chemrxiv.orgrsc.org The initial synthetic plan aimed for a selective SNAr reaction at C-4 to replace the chlorine atom, leaving the alkoxy group at C-6 intact. chemrxiv.orgchemrxiv.org However, under mild conditions, the reaction proceeded with a sequential substitution, first of the chlorine and then of the alkoxy group. chemrxiv.orgrsc.org The computational studies discussed previously explained this outcome by analyzing the relative activation barriers for the substitution at each position. chemrxiv.org This understanding is key to developing strategies for regiochemical control, which might involve modifying the nucleophile, the leaving groups, or the reaction conditions to favor one pathway over the other. For instance, it was noted that while the 6-alkoxy-4-chloro-5-nitropyrimidine led to disubstitution, related nitropyrimidines remained unreactive under the same conditions, highlighting the subtle electronic and steric factors that govern reactivity. chemrxiv.org Such detailed mechanistic knowledge allows for the rational design of synthetic routes to obtain specific, complex pyrimidine-based structures with high selectivity. researchgate.net

Biological and Pharmacological Relevance of 6 Chloro 5 Nitropyrimidine 2,4 Diamine Derivatives

Antimicrobial Activity Profile

The antimicrobial potential of pyrimidine (B1678525) derivatives has been a subject of extensive study. The introduction of different functional groups to the pyrimidine scaffold can significantly influence their spectrum of activity, leading to compounds with efficacy against a wide range of bacteria and fungi.

Efficacy Against Gram-Positive Bacterial Strains

Derivatives of 6-Chloro-5-nitropyrimidine-2,4-diamine have been investigated for their activity against several Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus and other clinically relevant species.

Research on a closely related compound, 6-Chloro-2,4-diaminopyrimidine, which lacks the nitro group, has demonstrated its antibacterial properties. Studies have shown this compound to be active against Staphylococcus aureus, Bacillus cereus (a species related to Bacillus subtilis), and Streptococcus spp. researchgate.netresearchgate.net

Furthermore, a study on derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine revealed that certain compounds exhibited sensitivity against isolates of Staphylococcus aureus and Staphylococcus saprophyticus. researchgate.net Specifically, for one derivative (compound 13 in the study), 1 out of 10 S. aureus isolates and 3 out of 10 S. saprophyticus isolates were reported as sensitive. Another compound (compound 4) showed sensitivity against 1 out of 10 isolates for both S. aureus and S. saprophyticus. researchgate.net

Table 1: Efficacy of this compound Derivatives Against Gram-Positive Bacteria

| Bacterial Strain | Derivative/Compound | Observation | Reference |

|---|---|---|---|

| Staphylococcus aureus | 6-Chloro-2,4-diaminopyrimidine | Active | researchgate.netresearchgate.net |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivative (Cmpd 13) | 1/10 isolates sensitive | researchgate.net | |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivative (Cmpd 4) | 1/10 isolates sensitive | researchgate.net | |

| Bacillus subtilis | 6-Chloro-2,4-diaminopyrimidine (tested against Bacillus cereus) | Active | researchgate.netresearchgate.net |

| Streptococcus spp. | 6-Chloro-2,4-diaminopyrimidine | Active | researchgate.netresearchgate.net |

| Staphylococcus saprophyticus | 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivative (Cmpd 13) | 3/10 isolates sensitive | researchgate.net |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivative (Cmpd 4) | 1/10 isolates sensitive | researchgate.net |

Efficacy Against Gram-Negative Bacterial Strains

The activity of these pyrimidine derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure.

The compound 6-Chloro-2,4-diaminopyrimidine has shown activity against Escherichia coli, Klebsiella spp. (related to Klebsiella pneumoniae), and Salmonella spp. researchgate.netresearchgate.net

In the study of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives, one compound (compound 4) demonstrated sensitivity against 2 out of 10 isolates of Escherichia coli and 1 out of 10 isolates of Klebsiella pneumoniae. researchgate.net Information regarding the activity against Proteus vulgaris for this specific class of compounds is not extensively documented in the reviewed literature.

Table 2: Efficacy of this compound Derivatives Against Gram-Negative Bacteria

| Bacterial Strain | Derivative/Compound | Observation | Reference |

|---|---|---|---|

| Escherichia coli | 6-Chloro-2,4-diaminopyrimidine | Active | researchgate.netresearchgate.net |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivative (Cmpd 4) | 2/10 isolates sensitive | researchgate.net | |

| Klebsiella pneumoniae | 6-Chloro-2,4-diaminopyrimidine (tested against Klebsiella spp.) | Active | researchgate.netresearchgate.net |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivative (Cmpd 4) | 1/10 isolates sensitive | researchgate.net | |

| Proteus vulgaris | Not extensively documented | - | - |

| Salmonella spp. | 6-Chloro-2,4-diaminopyrimidine | Active | researchgate.netresearchgate.net |

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have also been evaluated for their potential to combat fungal infections.

The analog 6-Chloro-2,4-diaminopyrimidine has demonstrated fungicidal activity against Aspergillus multi, Aspergillus niger, and Candida albicans. researchgate.netresearchgate.net However, in a separate study focusing on derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine, all tested compounds were found to be resisted by isolates of Candida albicans and Candida glabrata. researchgate.netresearchgate.net This highlights the critical role of specific substitutions on the pyrimidine ring in determining antifungal activity.

Research on other pyrimidine derivatives has shown activity against Penicillium chrysogenum, indicating the broader antifungal potential of this class of compounds. mdpi.com

Table 3: Antifungal Efficacy of this compound Derivatives

| Fungal Strain | Derivative/Compound | Observation | Reference |

|---|---|---|---|

| Candida albicans | 6-Chloro-2,4-diaminopyrimidine | Active | researchgate.netresearchgate.net |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives | All isolates resistant | researchgate.netresearchgate.net | |

| Aspergillus niger | 6-Chloro-2,4-diaminopyrimidine | Active | researchgate.netresearchgate.net |

| Penicillium chrysogenum | Pyrimidine derivatives | Active | mdpi.com |

| Aspergillus multi | 6-Chloro-2,4-diaminopyrimidine | Active | researchgate.netresearchgate.net |

| Candida glabrata | 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives | All isolates resistant | researchgate.netresearchgate.net |

Antimalarial Activity and Structure-Activity Relationships

Malaria, a devastating parasitic disease, remains a significant global health challenge, particularly with the rise of drug-resistant strains of Plasmodium falciparum. The development of new antimalarial agents is a critical priority, and 2,4-diaminopyrimidine (B92962) derivatives have emerged as a promising scaffold for this purpose.

Inhibition of Plasmodium falciparum (e.g., Chloroquine-Resistant Strains)

A series of 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their in vitro antimalarial activity against chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net One study reported on twenty-six new phenylurea substituted 2,4-diaminopyrimidines that displayed good antimalarial activity against the 3D7 strain of P. falciparum, with IC50 values ranging from 0.09 to 7.2 μM. nih.gov Notably, compounds with urea-substituted anilines demonstrated sub-micromolar potency. nih.gov

The development of these compounds is often aimed at overcoming resistance to existing drugs like pyrimethamine (B1678524). Resistance to pyrimethamine is largely due to mutations in the parasite's dihydrofolate reductase (DHFR) enzyme, a key target for this class of drugs. nih.gov Research has focused on designing 2,4-diaminopyrimidine analogues that can effectively inhibit both wild-type and mutant DHFR enzymes. nih.gov

**Table 4: Antimalarial Activity of 2,4-Diaminopyrimidine Derivatives Against *Plasmodium falciparum***

| Derivative Class | P. falciparum Strain | IC50 Range | Key Findings | Reference |

|---|---|---|---|---|

| Phenylurea substituted 2,4-diaminopyrimidines | 3D7 (Chloroquine-resistant) | 0.09 - 7.2 μM | Compounds with urea (B33335) substituted anilines showed sub-micromolar potency. | nih.gov |

| Pyrimethamine analogues | Pyrimethamine-resistant | - | Designed to overcome resistance by inhibiting mutant DHFR. | nih.gov |

| Various 2,4-diaminopyrimidines | 3D7 and Dd2 (Chloroquine-resistant) | 5.26 - 106.76 µg/ml (3D7), 4.71 - 112.98 µg/ml (Dd2) | Several compounds showed significant activity against both strains. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Antimalarial Potency

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to understand how the chemical structure of a compound influences its biological activity. For 2,4-diaminopyrimidine antimalarials, QSAR studies have provided valuable insights for designing more potent derivatives.

A key finding from QSAR analyses of phenylurea substituted 2,4-diaminopyrimidines is that lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) is a major driver of improved antimalarial activity. nih.gov However, the most active compounds in this series also tended to have high lipophilicity, which can lead to poor aqueous solubility and permeability, presenting a challenge for drug development. nih.gov

QSAR models, often developed using methods like multiple linear regression (MLR) and artificial neural networks (ANN), help in predicting the antimalarial activity of new derivatives and in understanding the key molecular descriptors that correlate with their efficacy. nih.gov These models are crucial for the rational design of new antimalarial candidates with improved potency and pharmacokinetic properties.

Anti-cancer and Kinase Inhibition Studies

Derivatives of the pyrimidine-2,4-diamine core are prominent in the development of anti-cancer agents, primarily through the mechanism of kinase inhibition. These compounds often act as ATP-competitive inhibitors, targeting the active site of various protein kinases that are crucial for cancer cell proliferation and survival.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and gene transcription, and their dysregulation is a hallmark of many cancers. The pyrimidine-2,4-diamine scaffold has proven to be a privileged structure for designing potent CDK inhibitors.

Researchers have synthesized and evaluated various series of N2,N4-disubstituted pyrimidine-2,4-diamines as inhibitors of both cell-cycle-related (CDK2) and transcription-related (CDK9) kinases. nih.gov For instance, a series of N2,N4-diphenylpyrimidine-2,4-diamines demonstrated potent inhibitory activity against both CDK2/cyclin A and CDK9/cyclin T1. nih.gov Similarly, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were designed and found to be potent inhibitors of both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov

The substitution pattern on the pyrimidine core is critical for activity. Studies on 6-alkoxy-2,6-diamino-5-nitrosopyrimidine derivatives, which are structurally related to the title compound, revealed that the parent compound, 4-cyclohexylmethoxy-5-nitrosopyrimidine-2,6-diamine (NU6027), was a potent inhibitor of CDK1 and CDK2. nih.govnih.gov Modifications at the N(6) position were generally not well-tolerated, and replacement of the 5-nitroso group with other functionalities like ketone or oxime groups led to a loss of activity. nih.gov However, introducing aliphatic amino substituents at the 2-position of the 6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine scaffold led to analogues with slightly improved activity against CDK2 compared to the lead compound, NU6027. nih.gov

| Compound Class | Target Kinase | Key Compound/Derivative | IC50 (nM) | Source |

|---|---|---|---|---|

| N2,N4-Diphenylpyrimidine-2,4-diamines | CDK9/cyclin T1 | Compound 3c | 65 | nih.gov |

| N2,N4-Diphenylpyrimidine-2,4-diamines | CDK2/cyclin A | Compound 3g | 83 | nih.gov |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | CDK6 | Compound 66 | 40.5 | researchgate.net |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | CDK9 | Compound 66 | 39.5 | researchgate.net |

| N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines | CDK2 | Compound 8b | 160 | nih.gov |

The ability to target multiple oncogenic pathways simultaneously is a promising strategy to overcome drug resistance. The pyrimidine-2,4-diamine scaffold has been successfully utilized to develop dual kinase inhibitors.

A notable example is the development of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as orally available dual inhibitors of CDK6 and CDK9. researchgate.netnih.gov Intensive structural modifications led to the identification of a lead compound that demonstrated balanced potency against both kinases while maintaining good selectivity over other kinases like CDK2. researchgate.netnih.gov This dual inhibition is significant because CDK6 is involved in cell cycle progression, while CDK9 regulates transcription, and targeting both can lead to a synergistic anti-tumor effect. researchgate.net The concept of pyrimidine-2,4-diamine derivatives as dual or multiple kinase inhibitors is a growing area of research, targeting various combinations of kinases such as JAK, FAK, or AXL. google.com

Molecular docking studies have been instrumental in understanding the structure-activity relationships (SAR) of pyrimidine-based kinase inhibitors. These computational methods help visualize the binding modes of inhibitors within the ATP-binding pocket of kinases, guiding the rational design of more potent and selective compounds.

For N2,N4-diphenylpyrimidine-2,4-diamine derivatives, docking studies provided key insights for further molecular optimization. nih.gov Similarly, for the dual CDK6/9 inhibitors, molecular docking simulations confirmed that the compounds bind to the catalytic domain of the kinases. nih.gov Docking studies of various pyrimidine derivatives with CDK2 have shown that the pyrimidine core typically forms crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. nih.gov For example, docking analysis of certain 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives into the CDK2 active site (PDB ID: 1HCK) revealed binding energies ranging from -7.4 to -7.9 kcal/mol, with hydrogen bonds forming with key residues like LYS 33 and THR 14. nih.gov These in silico approaches, combined with MMGBSA binding affinity calculations and molecular dynamics simulations, are powerful tools for identifying and optimizing potential kinase inhibitors. rsc.org

The anti-cancer activity of pyrimidine-based kinase inhibitors is often a direct consequence of their effects on the cell cycle and the induction of programmed cell death (apoptosis).

Derivatives of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine, which act as dual CDK6/9 inhibitors, have been shown to inhibit cancer cell proliferation by blocking cell cycle progression and inducing apoptosis. researchgate.netnih.gov The inhibition of CDK6 leads to the dephosphorylation of the retinoblastoma protein (Rb), which in its active, hypophosphorylated state, prevents cells from progressing from the G1 to the S phase of the cell cycle. researchgate.net Inhibition of CDK9 suppresses the transcription of anti-apoptotic proteins, thereby lowering the threshold for apoptosis. researchgate.net

Flow cytometry analysis of triple-negative breast cancer cells treated with N2,N4-disubstituted pyrimidine-2,4-diamine derivatives indicated that these compounds induce cell cycle arrest in the G2/M phase. nih.gov The induction of apoptosis is a common mechanism for various anti-cancer compounds and is often characterized by DNA fragmentation and the activation of caspases. nih.govrsc.org Studies on other cytotoxic agents have shown that they can induce apoptosis by generating reactive oxygen species (ROS), which in turn causes DNA damage and modulates the activity of key proteins involved in cell cycle control and apoptosis, such as p21, PARP, and members of the Bcl-2 family. nih.gov

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs). nih.govnih.gov In cancer therapy, inhibiting DNA-PK can sensitize tumor cells to DNA-damaging agents like radiotherapy and certain chemotherapies. nih.goviu.edu

While direct inhibition of DNA-PK by this compound derivatives is not extensively documented in the provided sources, the development of inhibitors for PI3K-related kinases (PIKKs), to which DNA-PK belongs, is an active area of research. nih.gov Many DNA-PK inhibitors target the ATP-binding site of the catalytic subunit, DNA-PKcs. nih.gov A novel class of inhibitors has also been developed that functions by a unique mechanism: blocking the interaction between the Ku70/80 regulatory subunit and DNA, which is a necessary step for DNA-PK activation. nih.goviu.eduresearchgate.net These inhibitors have been shown to prevent DNA-PKcs autophosphorylation, inhibit the NHEJ repair pathway in cells, and increase cellular sensitivity to DSB-inducing agents. researchgate.net Given the structural similarities between the ATP-binding sites of various kinases, it is conceivable that pyrimidine-based scaffolds could be adapted to target DNA-PK.

Antiviral Activity (e.g., Anti-HIV Activity)

The pyrimidine ring is a core component of nucleosides, making it a valuable scaffold for the development of antiviral agents. Pyrimidine derivatives have shown a broad spectrum of activity against various DNA and RNA viruses. biomedpharmajournal.org

Specifically, certain 2,4-diaminopyrimidine derivatives have been investigated for their antiviral properties. For example, 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its 5-formyl derivative demonstrated significant antiretroviral activity, comparable to established drugs like adefovir (B194249) and tenofovir. nih.gov The search for new anti-HIV agents has also explored urea and nitrosourea (B86855) derivatives of diamino acids, which showed weak activity in counteracting the cytopathic effects of HIV-1 on T4 lymphocyte cell lines. nih.gov While direct anti-HIV activity of this compound derivatives is not specified in the search results, the general anti-HIV and antiviral potential of the broader pyrimidine class, including 2,4-diamino derivatives, suggests this is a viable area for future investigation. biomedpharmajournal.orgnih.gov

Precursor Role in the Synthesis of Purine-Based Pharmacophores and Their Biological Evaluation

The chemical scaffold this compound serves as a pivotal starting material for the synthesis of a diverse array of purine-based pharmacophores. The strategic placement of its chloro, nitro, and amino groups on the pyrimidine ring offers a versatile platform for constructing the fused imidazole (B134444) ring characteristic of purines, as well as for introducing various substituents to modulate biological activity.

The general synthetic strategy involves the reduction of the nitro group at the C5 position to an amino group, creating a 5,6-diaminopyrimidine derivative. This intermediate is then cyclized with an appropriate one-carbon source, such as triethyl orthoformate or a substituted aldehyde, to form the purine (B94841) ring system. The chlorine atom at the C6 position is a key reactive site, allowing for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities, thereby generating libraries of substituted purine analogs for biological screening.

Detailed Research Findings

Research has demonstrated the successful synthesis of various purine derivatives from precursors structurally related to this compound. For instance, studies have utilized 4,6-dichloro-5-nitropyrimidine (B16160) as a starting material. rsc.org In a typical reaction sequence, the nitro group is reduced, followed by selective amination and subsequent cyclization to yield 6-chloro-purine derivatives. researchgate.net These chlorinated purine intermediates are then further modified, often by nucleophilic displacement of the chlorine, to introduce diverse substituents and explore their structure-activity relationships (SAR).

One notable area of investigation has been the development of purine-based compounds with antiproliferative properties. For example, a series of novel rsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives, which are structurally related to purines, were synthesized and evaluated for their anti-tumor activities. mdpi.com The findings revealed that substitutions on the aniline (B41778) ring and the side chain at the 5"-furylmethyl moiety significantly influenced their efficacy against various tumor cell lines. mdpi.com Specifically, compound 19 from this series, featuring a 4-fluoro-3-(trifluoromethyl)phenylamino group at the C-7 position, exhibited potent anti-tumor activity with IC₅₀ values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively. mdpi.com

In another study, purine derivatives were investigated as potential inhibitors of the KRAS G12D mutation, a significant target in cancer therapy. mdpi.com Synthesized purine and pyrimidine analogs demonstrated potent anticancer activity against cell lines harboring this mutation while showing low toxicity in normal cells. mdpi.com The lead compound, PU1-1 , was found to induce programmed cell death in KRAS G12D-mutated cells and reduce the levels of active KRAS and its downstream signaling proteins. mdpi.com

Furthermore, the antifungal potential of 6-substituted purine derivatives has been explored. A series of these compounds were synthesized from 2-amino-6-chloropurine (B14584) and screened against various fungal strains. rsc.org Several of the newly synthesized derivatives displayed promising activity against Bacillus subtilis, Aspergillus niger, and Candida tropicalis. rsc.org

The following interactive data tables summarize the biological activities of representative purine derivatives synthesized from related pyrimidine precursors.

Table 1: Antitumor Activity of Selected rsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine Derivatives mdpi.com

| Compound | R¹ | R² | IC₅₀ (μM) vs. Bel-7402 | IC₅₀ (μM) vs. HT-1080 |

| 7 | H | Piperidinyl | >40 | >40 |

| 8 | H | Pyrrolidinyl | >40 | >40 |

| 11 | 3-F | Piperidinyl | 25.4 | 15.2 |

| 12 | 3-F | Pyrrolidinyl | 21.3 | 12.8 |

| 17 | 4-F, 3-CF₃ | Pyrrolidinyl | 15.7 | 8.9 |

| 19 | 4-F, 3-CF₃ | Diethylamino | 12.3 | 6.1 |

| Cisplatin | - | - | 18.5 | 24.6 |

Table 2: Antiproliferative Activity of Purine Arabinosides against U937 Human Acute Myeloid Leukemia Cells mdpi.com

| Compound | Structure | IC₅₀ (μM) |

| 4b | 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine | 16 |

| Nelarabine | (Reference Drug) | 3 |

These findings underscore the significance of this compound and its analogs as valuable precursors for generating libraries of purine-based pharmacophores with a wide spectrum of biological activities, including potent antitumor and antifungal properties. The ease of structural modification at various positions of the purine ring allows for extensive SAR studies to optimize potency and selectivity.

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization of 6 Chloro 5 Nitropyrimidine 2,4 Diamine and Its Derivatives

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 6-Chloro-5-nitropyrimidine-2,4-diamine, the molecular formula is C₄H₄ClN₅O₂ and the molecular weight is approximately 189.56 g/mol . chemicalbook.com

Mass Spectrometry (MS): A standard mass spectrum would display a molecular ion peak (M⁺) corresponding to this mass. A key feature would be the isotopic pattern of chlorine; the presence of the ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1) would result in two characteristic peaks at m/z values differing by two mass units (M⁺ and M+2⁺), confirming the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose. For derivatives of the target compound, HRMS data is reported with high precision, comparing the calculated mass for the protonated molecule ([M+H]⁺) with the experimentally obtained value. chemrxiv.org For example, a related dinitropyrimidine derivative (C₁₀H₁₈N₅O₂) had a calculated [M+H]⁺ of 240.1461 and an obtained value of 240.1467, confirming its identity. chemrxiv.org This level of accuracy is crucial for differentiating between compounds with similar nominal masses.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₄H₄ClN₅O₂ | chemicalbook.com |

| Molecular Weight | 189.56 | chemicalbook.com |

| Expected HRMS [M+H]⁺ | ~190.0130 | Calculated |

| Key Isotopic Peak | [M+2+H]⁺ (due to ³⁷Cl) | Theoretical |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Based on the spectrum of the precursor 4-Chloro-2,6-diaminopyrimidine and known frequencies for nitro groups, the following peaks can be predicted: nist.gov

N-H Stretching: The two amino groups (-NH₂) will exhibit stretching vibrations, typically in the region of 3100-3500 cm⁻¹.

N-O Stretching (Nitro Group): The nitro group (-NO₂) is a strong absorber and will show two distinct, strong bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The presence of these intense bands is a clear indicator of the nitro functionality.

C=N and C=C Stretching: The stretching vibrations of the pyrimidine (B1678525) ring will appear in the 1400-1650 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

The NIST Chemistry WebBook provides an IR spectrum for the related compound 2,4-diamino-6-chloro-5-(p-chlorophenylazo)-pyrimidine, which can be used for comparative analysis. nist.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture. They are essential for assessing the purity of this compound and its derivatives. bldpharm.com

A typical analysis would be performed using a reversed-phase method. For a related complex nitropyridine derivative, a successful separation was achieved on a C8 column. mdpi.com A similar approach would be effective for the target compound.

A representative HPLC method could involve:

Column: A reversed-phase column, such as a C8 or C18.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com

Flow Rate: A standard flow rate, for example, 1.5 mL/min. mdpi.com

Detection: UV detection is suitable due to the chromophoric nature of the pyrimidine ring and nitro group. The purity can be determined by monitoring at wavelengths such as 230 nm and 254 nm. mdpi.com

UPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and higher resolution compared to traditional HPLC, making it an excellent alternative for high-throughput analysis and impurity profiling.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC is explicitly used to track the reaction's completion. chemicalbook.com

During the synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. By comparing the spots of the starting materials, the reaction mixture, and a reference standard of the product, chemists can visualize the consumption of the reactants and the formation of the desired this compound. chemicalbook.com The difference in polarity between the starting materials and the product causes them to travel at different rates on the TLC plate, allowing for clear separation and qualitative assessment of the reaction's progress before proceeding to workup and purification. thieme.de

Emerging Research Avenues and Future Therapeutic Potential of 6 Chloro 5 Nitropyrimidine 2,4 Diamine Analogs

Rational Design and Synthesis of Novel Analogs for Targeted Biological Activities

The rational design of novel analogs of 6-Chloro-5-nitropyrimidine-2,4-diamine is a key strategy to unlock their therapeutic potential. This approach involves the targeted modification of the parent molecule to enhance its interaction with specific biological targets. The presence of the nitro group at the 5-position and the chloro group at the 6-position significantly influences the electronic properties of the pyrimidine (B1678525) ring, making it susceptible to nucleophilic substitution reactions.

Research on related 5-nitropyrimidine (B80762) systems has demonstrated that the chloro group can be readily displaced by various nucleophiles. For instance, studies on 4,6-dichloro-5-nitropyrimidine (B16160) have shown that it can undergo sequential substitution, allowing for the controlled introduction of different functional groups. chemrxiv.org This reactivity is crucial for the synthesis of a diverse library of analogs with tailored biological activities.

A common synthetic route to this compound itself involves the reaction of guanidine (B92328) hydrochloride with ethyl carbamoylacetate, followed by chlorination and nitration steps. chemicalbook.com A typical synthesis might proceed as follows:

Cyclization: Guanidine hydrochloride is reacted with ethyl carbamoylacetate in the presence of a base to form 2,4-diamino-6-hydroxypyrimidine. orgsyn.org

Chlorination: The resulting hydroxypyrimidine is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine. nih.govgoogle.com

Nitration: The final step involves the nitration of the 2,4-diamino-6-chloropyrimidine to introduce the nitro group at the 5-position, yielding this compound. chemicalbook.com

The amino groups at the 2- and 4-positions also offer sites for further modification, enabling the synthesis of a wide array of derivatives with potentially enhanced biological profiles. The targeted synthesis of such analogs is a vibrant area of research, with the aim of developing novel therapeutics for a range of diseases.

Scaffold Hopping and Lead Optimization Strategies in Drug Discovery

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a different, isofunctional scaffold to identify novel chemotypes with improved properties. nih.govdtic.mil The this compound core represents a valuable starting point for scaffold hopping explorations. By retaining key pharmacophoric features while altering the central ring system, researchers can discover new intellectual property and overcome limitations of existing drug candidates, such as poor pharmacokinetic profiles or off-target effects.

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. preprints.org For analogs of this compound, lead optimization strategies could involve:

Modification of the 6-position: Replacing the chloro group with various substituents to modulate activity and selectivity.

Derivatization of the amino groups: Acylation, alkylation, or arylation of the amino groups at the 2- and 4-positions to explore the structure-activity relationship (SAR).

Reduction of the nitro group: Conversion of the nitro group to an amino group, which can then be further functionalized, opening up new avenues for chemical exploration.

Structural simplification is another key aspect of lead optimization, aiming to reduce molecular complexity and improve drug-like properties. nih.gov By systematically dissecting the contributions of different parts of the this compound scaffold, more efficient and synthetically accessible drug candidates can be designed.

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational modeling plays an increasingly vital role in modern drug discovery, enabling the prediction of molecular properties, binding modes, and potential mechanisms of action. For analogs of this compound, computational approaches can accelerate the design-synthesis-test cycle.

DFT (Density Functional Theory) calculations can be employed to understand the reactivity of the pyrimidine ring and predict the course of nucleophilic substitution reactions. chemrxiv.org For example, computational studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have elucidated the factors governing the regioselectivity of nucleophilic attack, providing valuable insights for synthetic planning. chemrxiv.org

Furthermore, molecular docking and molecular dynamics simulations can be used to predict how these analogs bind to specific protein targets. By understanding the key interactions at the molecular level, researchers can rationally design modifications to improve binding affinity and selectivity. For instance, in a study on related pyrimidine derivatives, computational modeling helped to rationalize the observed biological activities and guide the design of more potent inhibitors.

The use of advanced computational tools allows for the virtual screening of large libraries of this compound analogs, prioritizing the most promising candidates for synthesis and biological evaluation, thereby saving time and resources.

Exploration of New Chemical Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound opens up possibilities for exploring novel chemical reactions and transformation pathways. The electron-withdrawing nitro group significantly activates the pyrimidine ring towards nucleophilic attack, particularly at the 6-position.

Research on analogous 5-nitropyrimidines has revealed interesting reactivity patterns. For example, the reaction of 1,3-disubstituted 5-cyanouracils with thiourea (B124793) or guanidine can lead to pyrimidine-to-pyrimidine ring transformations, yielding 5-carbamoyl-2-thiocytosines or 2,4-diamino-5-carbamoylpyrimidines, respectively. rsc.org Such transformations could potentially be applied to this compound to generate novel heterocyclic systems.

The chloro group at the 6-position is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr) reactions. Studies on related 6-chloro-5-substituted pyrimidines have demonstrated successful coupling with various nucleophiles, including amines, thiols, and alkoxides. biomedpharmajournal.orgresearchgate.net

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Sodium thiophenoxide | 2,4-diamino-5-((4-chlorophenyl)diazenyl)-6-(phenylthio)pyrimidine | SNAr | biomedpharmajournal.org |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Benzylhydrazine | 2,4-diamino-6-(2-benzylhydrazinyl)-5-((4-chlorophenyl)diazenyl)pyrimidine | SNAr | biomedpharmajournal.org |

| 4,6-dichloro-5-nitropyrimidine | Alcohols/DBU | 4-alkoxy-6-chloro-5-nitropyrimidine | SNAr | chemrxiv.org |

This table illustrates the versatility of the chloro-substituted pyrimidine core in undergoing various substitution reactions.

Development of this compound as a Versatile Building Block in Complex Chemical Syntheses

The reactivity profile of this compound makes it an attractive building block for the synthesis of more complex molecules, including fused heterocyclic systems. The pyrimidine ring can serve as a scaffold upon which other rings can be constructed.

For example, the reduction of the nitro group to an amine would provide a 1,2-diamine system with the adjacent amino group at the 4-position. This vicinal diamine functionality is a classic precursor for the synthesis of various fused heterocycles, such as purines and pteridines, which are prevalent in biologically active molecules.

The synthesis of purine (B94841) analogs often involves the use of substituted pyrimidines as key intermediates. chemrxiv.org The this compound scaffold, after appropriate functionalization, could be a valuable precursor for the construction of novel purine libraries for screening against various therapeutic targets.

Q & A

Q. What are the established synthetic routes for 6-chloro-5-nitropyrimidine-2,4-diamine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via palladium-catalyzed amination of chloro-substituted nitropyrimidines. A general procedure involves reacting 4,6-dichloro-5-nitropyrimidine with amines in the presence of Pd₂(dba)₃, R-BINAP ligand, and potassium carbonate in toluene under argon. Reaction time (e.g., 3.5 hours), temperature (room temperature), and stoichiometric ratios (amine:substrate = 1:3) are critical for optimizing yield and minimizing side products. Post-reaction purification via silica gel column chromatography is recommended .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substitution patterns and nitro/amino group positions.

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves molecular geometry, hydrogen-bonding networks, and crystal packing. For example, intramolecular N–H⋯N bonds and dihedral angles between pyrimidine rings and substituents are key metrics .

- HPLC-MS : Validates purity (>95%) and molecular weight confirmation .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (argon/nitrogen) at –20°C to prevent nitro-group degradation or hydrolysis. Stability tests under varying pH and temperature are advised, as nitro-pyrimidines are prone to thermal decomposition .

Q. What role does this compound serve as a building block in drug discovery?

Its nitro and chloro groups enable diverse functionalization (e.g., Suzuki couplings, nucleophilic substitutions) to generate derivatives for antimicrobial or anticancer activity screening. For instance, analogous pyrimidines with piperidine or methoxypropyl substituents show bioactivity .

Advanced Research Questions

Q. What mechanistic insights explain selectivity challenges in palladium-catalyzed amination of this compound?

Competitive pathways may arise due to steric hindrance from the nitro group or electronic effects from the chloro substituent. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental optimization of ligand steric bulk (e.g., R-BINAP vs. monodentate ligands) and solvent polarity improves selectivity .

Q. How do hydrogen-bonding patterns influence crystallization outcomes, and how can these be controlled?

Graph-set analysis (e.g., Etter’s rules) reveals that N–H⋯O/N interactions dominate packing. For example, weak C–H⋯π bonds and intermolecular hydrogen bonds stabilize layered structures. Controlled crystallization via slow evaporation in DMSO/water mixtures enhances crystal quality for XRD .

Q. How can conflicting reactivity data in synthetic literature be resolved?

Discrepancies in reaction yields or byproducts often stem from trace moisture (hydrolyzing chloro groups) or impurity in starting materials. Systematic reproducibility studies with rigorous drying of solvents/reagents and GC-MS monitoring of intermediates are recommended. Cross-referencing with analogous compounds (e.g., 6-chloro-2,4-diaminopyrimidine) provides validation .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify electrophilic centers (e.g., C-5 nitro vs. C-6 chloro). Molecular dynamics simulations assess solvent effects on transition-state energetics. For example, polar aprotic solvents (DMF) stabilize nitropyrimidine intermediates better than toluene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.